

Biological activities of Carthamidin: an overview

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Compound of Interest

Compound Name: Carthamidin

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An In-Depth Technical Guide to the Biological Activities of **Carthamidin**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carthamidin is a water-soluble yellow quinochalcone pigment primarily isolated from the florets of safflower (*Carthamus tinctorius* L.).^{[1][2][3]} Traditionally, safflower has been utilized in Asian medicine for a variety of therapeutic purposes, including the treatment of inflammatory conditions and menstrual problems.^{[4][5]} Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities for its constituent compounds. **Carthamidin**, along with related flavonoids like carthamin and hydroxysafflor yellow A, is a major bioactive component responsible for the plant's pharmacological effects.^[2] ^[4] This technical guide provides a comprehensive overview of the known biological activities of **Carthamidin**, with a focus on its anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity

Recent studies have highlighted the potential of **Carthamidin** as an anticancer agent, particularly in breast cancer. Its activity is characterized by the inhibition of cancer cell proliferation and the induction of apoptosis.

Quantitative Data: Cytotoxicity

The cytotoxic effects of **Carthamidin** and related aqueous extracts from *Carthamus tinctorius* have been quantified against various cancer cell lines, primarily using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound/Extract	Cell Line	Assay	IC50 Value	Citation(s)
Carthamidin	MCF-7	MTT	128.65 µg/mL (at 24 h)	[6][7]
Aqueous Extract of Safflower Florets (Manjira var.)	MCF-7	MTT	34.873 ± 3.112 µg/mL	[1]
Aqueous Extract of Safflower Florets (SSF-658 var.)	MCF-7	MTT	34.967 ± 4.506 µg/mL	[1]
Ethanol Extract of Safflower	T47D	MTT	479 µg/mL	[8]

Note: Aqueous extracts of safflower are rich in **Carthamidin**, the primary water-soluble pigment.[1]

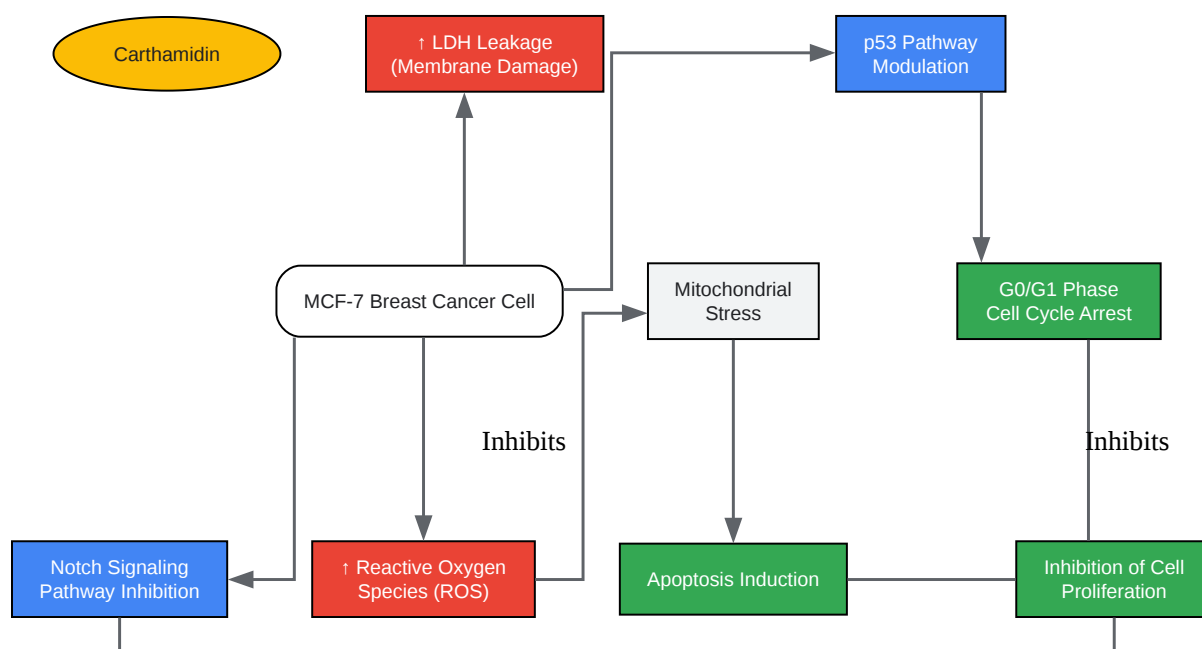
Mechanism of Anticancer Action

The anticancer effects of **Carthamidin** in breast cancer cells (MCF-7) are multifaceted, involving the induction of apoptosis, cell cycle arrest, and oxidative stress.[6]

- Induction of Apoptosis: **Carthamidin** treatment leads to apoptotic effects, which have been confirmed through AO/EB (Acridine Orange/Ethidium Bromide) labeling in laser confocal microscopy.[6]
- Generation of Reactive Oxygen Species (ROS): The compound causes an elevation in the production of ROS within the treated cancer cells, contributing to cellular damage and apoptosis.[6]

- **Cell Cycle Arrest:** Flow cytometry analysis has shown that **Carthamidin** halts the cell cycle in the G0/G1 phase, with a significant accumulation of cells (82.9%) in this phase, thereby inhibiting proliferation.[6]
- **Membrane Damage:** Increased leakage of lactate dehydrogenase (LDH) from treated cells indicates compromised cell membrane integrity, a hallmark of cytotoxicity.[6]
- **Molecular Targeting:** In silico molecular docking studies suggest a strong binding affinity of **Carthamidin** to Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53, with binding scores ranging from -5.027 to -7.402 kcal/mol. This suggests that **Carthamidin's** therapeutic potential may be mediated through the modulation of these critical signaling pathways involved in cancer cell survival and proliferation.[6]

Mandatory Visualization: Anticancer Signaling Pathway



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Caption: Proposed anticancer mechanism of **Carthamidin** in MCF-7 cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

- **Cell Culture:** MCF-7 breast adenocarcinoma cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). The cells are maintained in a humidified incubator at 37°C with 5% CO₂.^[1]
- **Cell Seeding:** Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- **Compound Preparation:** **Carthamidin** is dissolved in a suitable solvent (e.g., aqueous solution or methanol) and then diluted with the culture medium to achieve a series of final concentrations for testing.^[1]
- **Treatment:** The culture medium is removed from the wells and replaced with medium containing various concentrations of **Carthamidin**. Control wells receive medium with the solvent alone. The plates are incubated for a specified period (e.g., 24 hours).^{[6][7]}
- **MTT Addition:** After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.^[7]

Antioxidant Activity

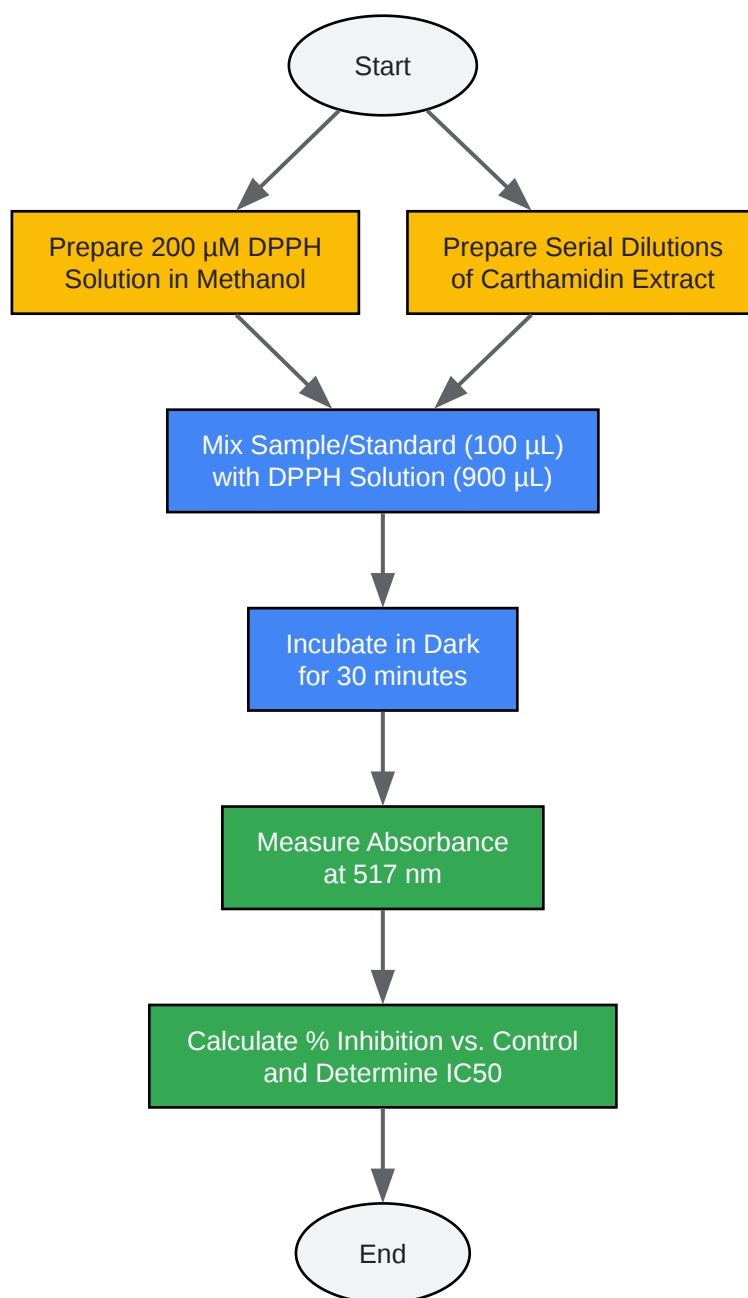
Carthamidin, as an aqueous extract component of safflower florets, demonstrates significant antioxidant and radical scavenging abilities.[9] This activity is crucial for protecting organisms against oxidative damage induced by reactive oxygen species (ROS).[9]

Quantitative Data: Antioxidant Capacity

The antioxidant potential of **Carthamidin**-containing extracts has been evaluated using several standard assays. The results are often expressed as ascorbic acid equivalents (AAE).

Assay	Safflower Variety/Extract	Result (mg Ascorbic Acid Equivalents / g dry weight)	Citation(s)
Total Antioxidant Capacity	Carthamidin (Co-1 var.)	0.532 ± 0.01	[9]
Total Antioxidant Capacity	Carthamidin (A1 var.)	0.188 ± 0.011	[9]
Ferric Reducing Power (FRAP)	Carthamidin (Pbns-12 var.)	0.965 ± 0.006	[9]
Ferric Reducing Power (FRAP)	Carthamidin (Manjra var.)	0.649 ± 0.190	[9]

Mandatory Visualization: DPPH Assay Workflow



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Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols: Antioxidant Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

- Reagent Preparation: A stock solution of DPPH (e.g., 0.004% w/v or 200 μ M) is prepared in 95% methanol.[9]
- Sample Preparation: Stock solutions of the **Carthamidin**-containing extract (e.g., 20 mg/mL) are prepared, and serial dilutions are made to obtain a range of concentrations.[9] Ascorbic acid is used as a positive control.
- Reaction: A fixed volume of the DPPH solution (e.g., 900 μ L) is mixed with various concentrations of the extract.[9] A blank (methanol) and a control (DPPH solution without sample) are also prepared.
- Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[9]
- Measurement: The absorbance (optical density) is measured at 517 nm using a UV-Vis spectrophotometer.[9]
- Calculation: The percentage of DPPH radical scavenging activity (inhibition) is calculated using the formula: % Inhibition = [(OD_control - OD_sample) / OD_control] x 100[9] The IC50 value is determined from a plot of % inhibition versus concentration.[9]

This method assesses the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

- Reaction Mixture: Various concentrations of the extract are mixed with phosphate buffer (2.5 mL, 0.2 M, pH 6.6) and potassium ferricyanide (2.5 mL, 1% w/v).[9]
- Incubation: The mixture is incubated at 50°C for 20 minutes.[9]
- Reaction Termination: Trichloroacetic acid (2.5 mL, 10% w/v) is added to stop the reaction, and the mixture is centrifuged at 1000 g for 10 minutes.[9]
- Color Development: The upper layer of the solution (2.5 mL) is mixed with deionized water (2.5 mL) and ferric chloride (0.5 mL, 0.1% w/v).[9]
- Measurement: After 30 minutes, the absorbance of the resulting blue-green solution is measured at 700 nm.[9]

- Quantification: The reducing power is expressed as milligrams of ascorbic acid equivalents (mg AAE) per gram of dry weight.[9]

Anti-inflammatory Activity

Carthamus tinctorius extracts have long been used in traditional medicine for their anti-inflammatory properties.[4][10] While specific quantitative data for isolated **Carthamidin** is less prevalent in the reviewed literature, studies on safflower extracts, which contain **Carthamidin**, demonstrate significant anti-inflammatory effects. These effects are often evaluated through in vitro assays that model inflammatory processes, such as membrane stabilization and protein denaturation inhibition.[11][12]

Experimental Protocol: In Vitro Anti-inflammatory Assays

This assay uses red blood cells (erythrocytes) as a model for lysosomal membranes. The ability of a compound to prevent heat-induced hemolysis is indicative of its membrane-stabilizing and anti-inflammatory potential.

- Erythrocyte Suspension: A 2% suspension of human red blood cells is prepared in a buffered saline solution (e.g., PBS).[11]
- Treatment: 1 mL of the extract at various concentrations (e.g., 100 to 3000 µg/mL) is mixed with 1 mL of the 2% erythrocyte suspension. Aspirin is often used as a reference drug.[11]
- Incubation: The mixture is incubated in a water bath at 56°C for 30 minutes to induce hemolysis. A control tube contains PBS instead of the extract.[11]
- Centrifugation: After incubation and cooling, the tubes are centrifuged (e.g., 700 g for 5 minutes) to pellet the intact cells.[11]
- Measurement: The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 560 nm.[11]
- Calculation: The percentage of protection against hemolysis is calculated relative to the control.

Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein like ovalbumin or bovine serum albumin.

- **Reaction Mixture:** A solution containing the test extract at various concentrations and a protein solution (e.g., ovalbumin) is prepared.[11]
- **Incubation:** The mixture is incubated at a high temperature (e.g., 72°C) for a set period to induce denaturation, followed by cooling.
- **Measurement:** The turbidity of the solution, resulting from protein denaturation and aggregation, is measured spectrophotometrically.
- **Calculation:** The percentage inhibition of denaturation is calculated by comparing the absorbance of the sample-treated mixtures to that of the control.

Conclusion

Carthamidin, a prominent pigment from *Carthamus tinctorius*, exhibits a range of promising biological activities. Its anticancer properties, particularly against breast cancer cells, are supported by evidence of apoptosis induction, cell cycle arrest, and potential modulation of the Notch and p53 signaling pathways.[6] Furthermore, **Carthamidin**-containing extracts are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, as demonstrated by quantitative DPPH and FRAP assays.[9] The traditional use of safflower as an anti-inflammatory agent is also substantiated by in vitro studies showing membrane stabilization and protein denaturation inhibition.[11][12]

For drug development professionals, **Carthamidin** represents a valuable natural product lead. Further research should focus on isolating pure **Carthamidin** to precisely quantify its anti-inflammatory and other biological activities, elucidating its in vivo efficacy and safety profiles, and exploring its full therapeutic potential through more detailed mechanistic studies.

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